molecular formula C13H18N6O2S B12241412 6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine

6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine

Cat. No.: B12241412
M. Wt: 322.39 g/mol
InChI Key: GTHCUSHSEWVSHF-UHFFFAOYSA-N
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Description

6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine is a complex organic compound that features a purine base substituted with a cyclopropanesulfonyl group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine typically involves multiple steps, starting with the preparation of the cyclopropanesulfonyl chloride, which is then reacted with 1,4-diazepane to form the intermediate. This intermediate is subsequently reacted with a purine derivative under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the purine base.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropanesulfonyl group can form strong interactions with active sites, while the diazepane ring can enhance binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanesulfonyl chloride: A precursor in the synthesis of the target compound.

    Cyclopropanesulfonamide: Shares the cyclopropanesulfonyl group but lacks the purine base.

    2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide: Similar structure but with an acetamide group instead of a purine base.

Uniqueness

6-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-9H-purine is unique due to the combination of the purine base with the cyclopropanesulfonyl and diazepane groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H18N6O2S

Molecular Weight

322.39 g/mol

IUPAC Name

6-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-7H-purine

InChI

InChI=1S/C13H18N6O2S/c20-22(21,10-2-3-10)19-5-1-4-18(6-7-19)13-11-12(15-8-14-11)16-9-17-13/h8-10H,1-7H2,(H,14,15,16,17)

InChI Key

GTHCUSHSEWVSHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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